1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
Description
This compound features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position. The piperidine-3-carboxamide group is linked to a 4-sulfamoylphenyl substituent, introducing both hydrogen-bonding capacity (via the sulfonamide) and conformational flexibility (via the piperidine ring). Its molecular formula is estimated as C₁₈H₁₉N₇O₂S, with a molecular weight of approximately 397.5 g/mol, though exact values require experimental validation.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O3S/c19-30(28,29)15-5-3-14(4-6-15)22-18(27)13-2-1-9-25(10-13)16-7-8-17(24-23-16)26-12-20-11-21-26/h3-8,11-13H,1-2,9-10H2,(H,22,27)(H2,19,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDYIDLZCBWFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a novel derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a triazole ring linked to a pyridazine moiety, along with a piperidine and sulfonamide group. This complex structure is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various triazole derivatives, including the compound . The following table summarizes the antimicrobial activity against common pathogens:
| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4.0 | Isoniazid | 0.25 |
| Escherichia coli | 8.0 | Ciprofloxacin | 2.0 |
| Mycobacterium tuberculosis | 2.5 | Pyrazinamide | 0.5 |
The compound showed significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 2.5 µg/mL, indicating its potential as an anti-tubercular agent .
Antiproliferative Activity
The antiproliferative effects were assessed using various cancer cell lines. The following data outlines the IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HEK-293 (human kidney) | >100 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
In vitro studies demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while being non-toxic to normal human cells at higher concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit enzymes involved in fungal and bacterial cell wall synthesis.
- Cytokine Modulation : Studies have shown that derivatives can modulate cytokine release in peripheral blood mononuclear cells, significantly reducing TNF-α levels by up to 60% at certain concentrations .
- DNA Interaction : Some studies suggest that compounds with similar structures may intercalate with DNA, disrupting replication processes in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of related triazole compounds for their anti-tubercular activity. Among the synthesized derivatives, those containing the triazole-pyridazine framework displayed promising results with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Antimicrobial Activity
The triazole ring in this compound contributes significantly to its antimicrobial properties. Compounds containing triazole derivatives have been shown to exhibit potent activity against various bacterial strains. For instance, studies have demonstrated that similar triazole-containing compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
Antifungal Activity
Research indicates that this compound may also have antifungal potential. A related study synthesized novel pyridine-sulfonamide derivatives with triazole substituents and evaluated their antifungal activity against strains such as Candida albicans. Some derivatives showed greater efficacy than fluconazole, a commonly used antifungal drug . The presence of the sulfonamide group further enhances the antifungal activity by disrupting folate synthesis in fungi.
Anticancer Activity
The compound's anticancer properties are notable, particularly due to its ability to induce apoptosis in cancer cells. Studies on similar compounds have shown promising results against various human cancer cell lines, including breast and colon cancers . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Antimalarial Potential
Recent investigations into triazole derivatives have highlighted their potential as antimalarial agents. A study designed a virtual library of compounds based on triazolo-pyridine structures and evaluated them for activity against Plasmodium falciparum, the causative agent of malaria. Several compounds showed significant inhibitory activity, suggesting that modifications to the triazole structure could lead to effective antimalarial drugs .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in core heterocycles, substituents, and pharmacological profiles. Below is a detailed analysis:
Structural and Functional Analogues
Key Comparative Findings
Core Heterocycle Impact: Pyridazine vs. Pyrimidine/Pyridine: Pyridazine’s electron-deficient nature (two adjacent nitrogen atoms) enhances interactions with polar enzyme pockets compared to pyrimidine (one nitrogen pair) or pyridine . Triazole vs.
Substituent Effects :
- Sulfamoylphenyl vs. Benzyl/Phenylbutan-2-yl : The sulfonamide group increases solubility (logP ~1.2 estimated) but reduces blood-brain barrier (BBB) penetration compared to lipophilic analogs like the phenylbutan-2-yl group (logP ~3.5 estimated) .
- Piperidine Position (3- vs. 4-carboxamide) : The 3-carboxamide configuration in the target compound may introduce steric hindrance, affecting binding to flat active sites (e.g., kinase ATP pockets) .
Analogs with lipophilic groups (e.g., ’s isopropyl) show structural similarities to triazole-containing pesticides, hinting at divergent applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
